

Application Notes and Protocols for lncRNA Quantification in Tissue Samples

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Introduction

Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode proteins.[1][2][3] Emerging evidence highlights their critical roles as regulators in a wide array of biological processes and their involvement in the pathogenesis of various diseases, including cancer.[4][5] Consequently, the accurate and sensitive quantification of lncRNA expression in tissue samples is paramount for both basic research and the development of novel therapeutic strategies and diagnostic biomarkers.[6][7]

This document provides detailed application notes and standardized protocols for the most widely used techniques for lncRNA quantification in tissue samples. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing the appropriate methodologies for their specific research needs. The key techniques covered include:

- Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
- Microarray Analysis
- RNA Sequencing (RNA-seq)
- In Situ Hybridization (ISH)

- Northern Blotting
- Droplet Digital PCR (ddPCR)

Comparison of lncRNA Quantification Techniques

Choosing the optimal method for lncRNA quantification depends on various factors, including the specific research question, the number of target lncRNAs, the required sensitivity and specificity, and available resources. The following table summarizes the key characteristics of each technique to facilitate a comparative evaluation.

Technique	Principle	Throughput	Sensitivity	Specificity	Quantitative Capability	Cost per Sample	Key Advantages	Key Limitations
RT-qPCR	Amplification of cDNA reverse transcribed from RNA	Low to Medium	High	High	Relative or Absolute	Low	High sensitivity and specificity, wide dynamic range, cost-effective for a small number of targets. [1][2]	Limited to known sequences, not suitable for discovery of novel lncRNAs. [1]
Microarray	Hybridization of labeled cDNA to pre-designed probes on a solid surface	High	Medium	Medium to High	Relative	Medium	High-throughput analysis of thousands of known lncRNAs, well-established data analysis pipeline. [1][8]	Limited to known sequences, potential for cross-hybridization, less sensitive than RT-qPCR. [1][12]

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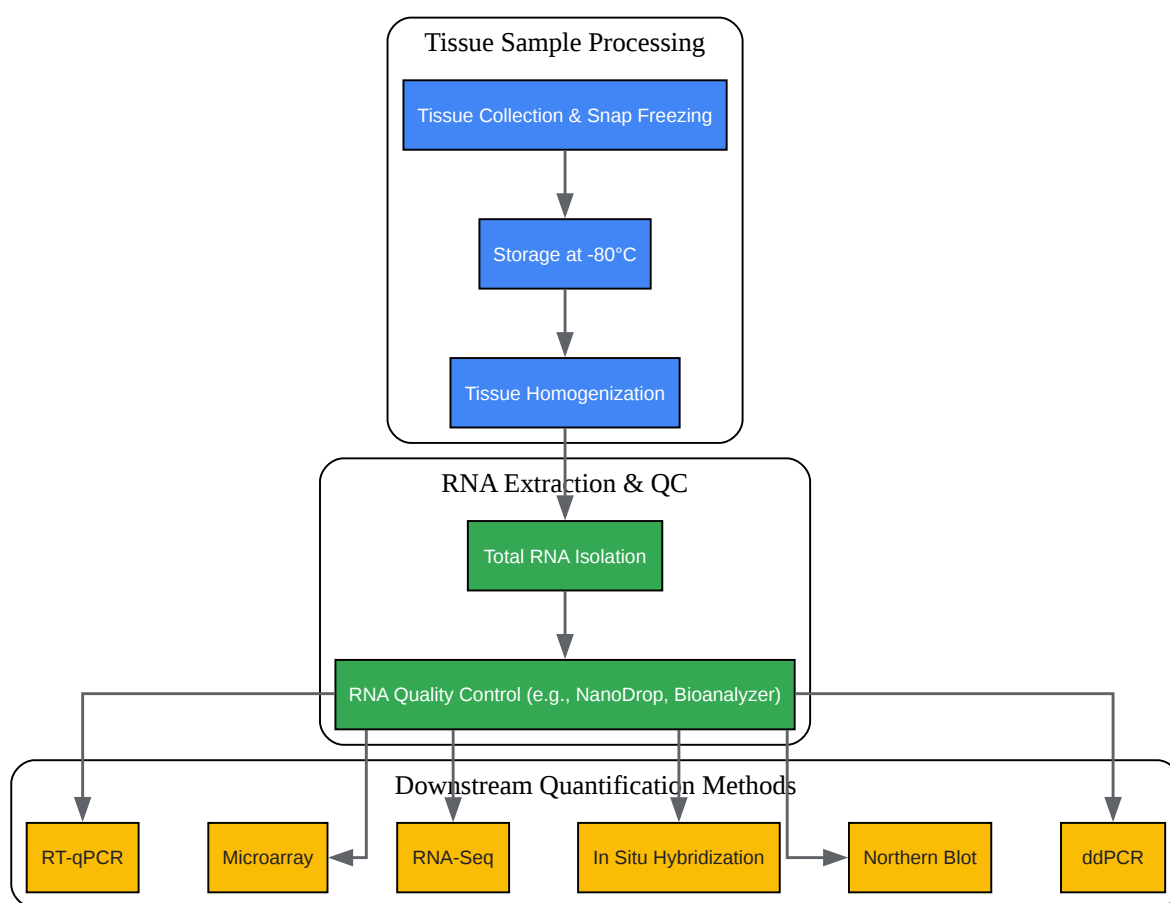
								[18][19] [20]
Northern Blotting	Separation of RNA by size, transfer to a membrane, and detection with a labeled probe	Low	Low to Medium	High	Relative	Medium	Provides information on lncRNA size and alternative splice variants. [4][21] [22][23] [24]	Low sensitivity, labor-intensive, requires larger amounts of RNA.
Droplet Digital PCR (ddPCR)	Partitioning of a PCR reaction into thousands of droplets for absolute quantification	Low to Medium	Very High	High	Absolute	Medium	Absolute quantification without a standard curve, high precision for low-abundance targets. [6][7] [25][26]	Lower throughput than microarrays or RNA-seq.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for each lncRNA quantification technique.

General Workflow for lncRNA Quantification from Tissue

The initial steps of tissue sample processing are critical for obtaining high-quality RNA suitable for any downstream quantification method.



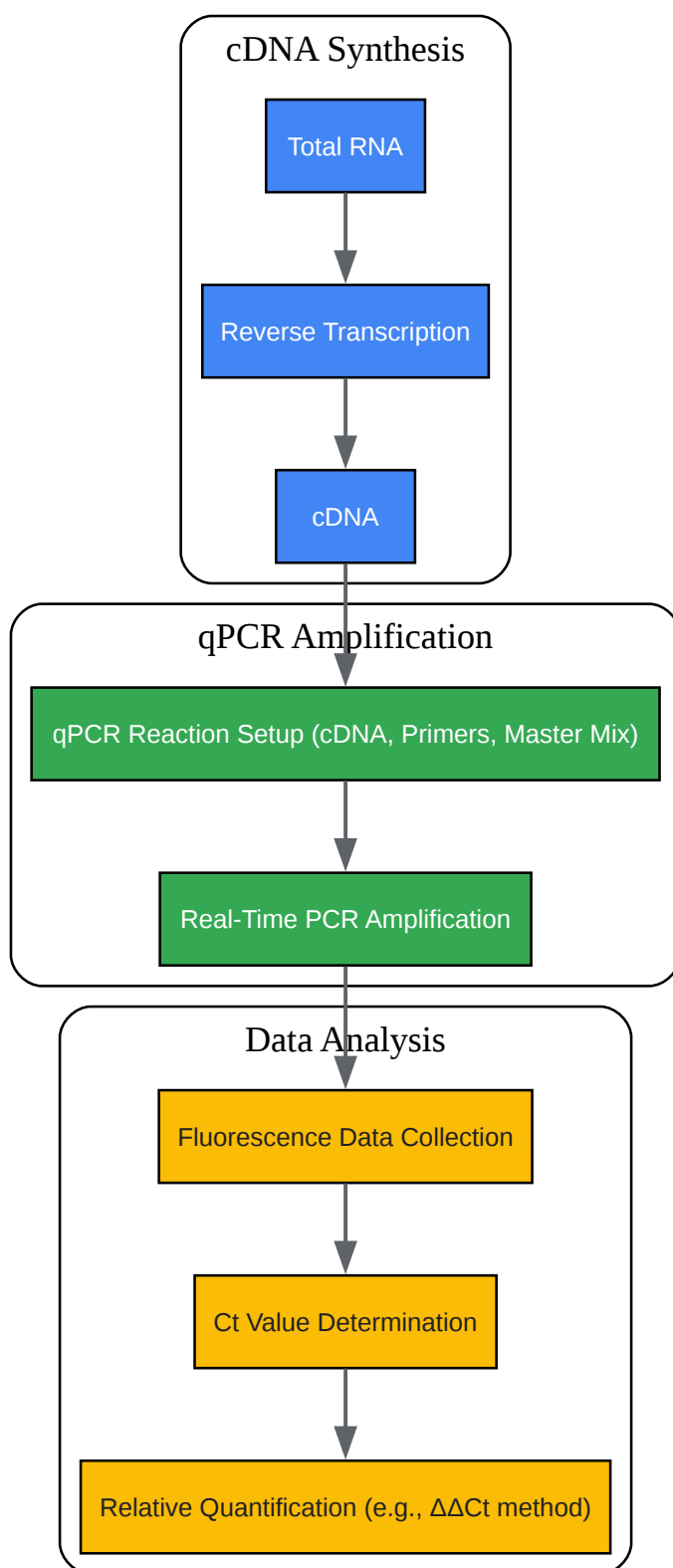
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General workflow for lncRNA quantification from tissue samples.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying the expression of a limited number of lncRNAs.[1][2] It involves two main steps: reverse transcription of RNA into complementary DNA (cDNA) and subsequent real-time PCR amplification of the cDNA.

RT-qPCR Workflow



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Workflow for lncRNA quantification by RT-qPCR.

Detailed Protocol for RT-qPCR

Materials:

- Total RNA isolated from tissue
- Reverse transcriptase kit with random hexamers or oligo(dT) primers
- qPCR master mix (e.g., SYBR Green-based)
- lncRNA-specific forward and reverse primers
- Nuclease-free water
- Real-time PCR instrument

Procedure:

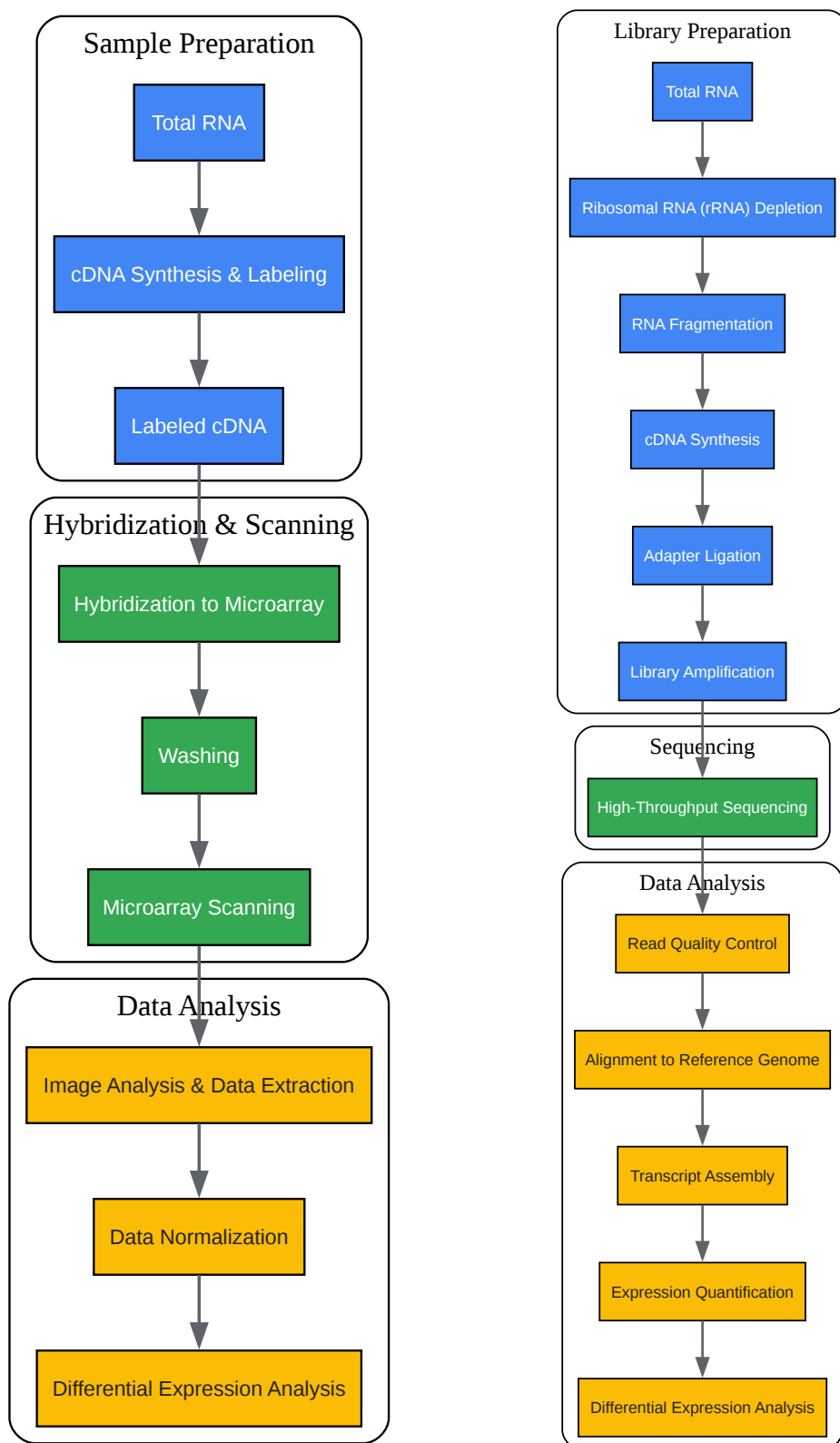
- Reverse Transcription (cDNA Synthesis):
 - Prepare a reaction mix containing total RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and primers (random hexamers are often preferred for lncRNAs) according to the manufacturer's protocol.[\[1\]](#)
 - Incubate the reaction mix in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 55°C for 50 min, 85°C for 5 min).[\[27\]](#)
 - The resulting cDNA can be used immediately or stored at -20°C.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix by combining the cDNA template, lncRNA-specific primers, qPCR master mix, and nuclease-free water.[\[1\]](#)[\[27\]](#)
 - A typical reaction volume is 10-20 µL.
 - Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-60 cycles of 95°C for 15 s and 60°C for 1 min).[\[1\]](#)

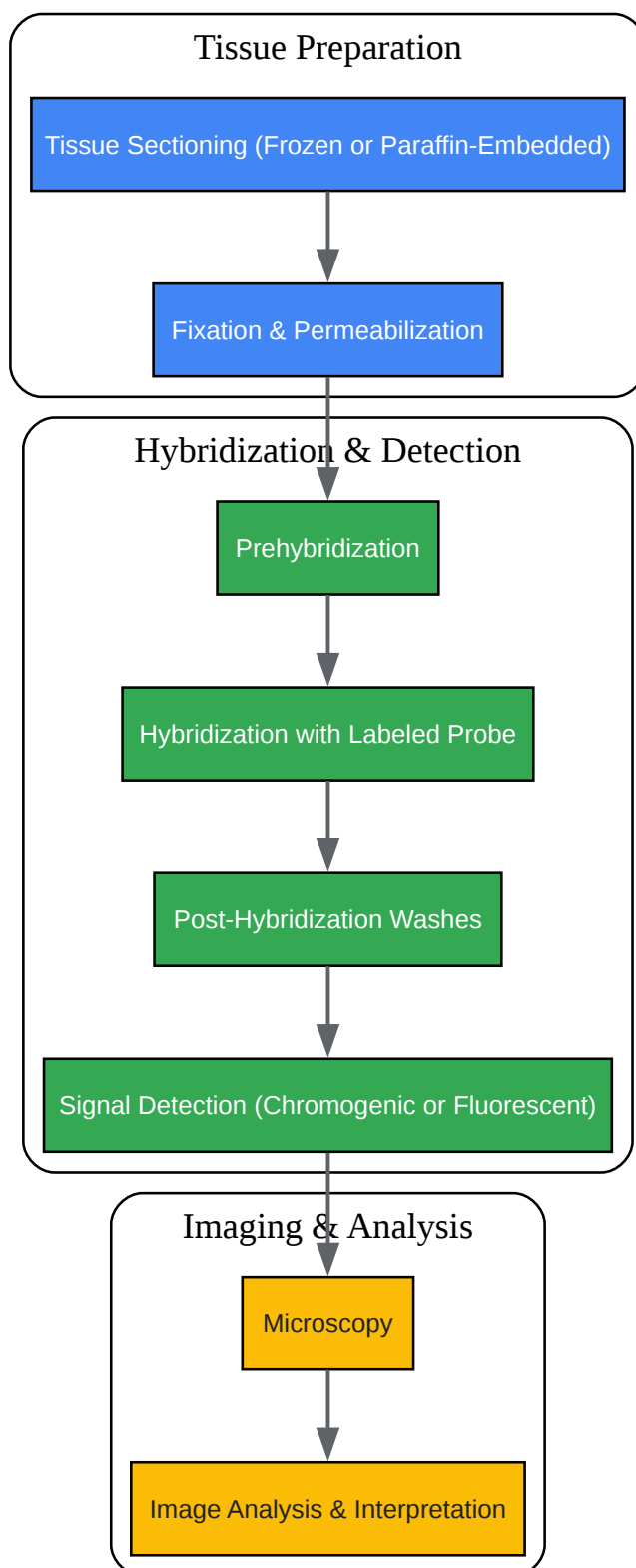
- Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[\[1\]](#)
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each sample.
 - Normalize the Ct value of the target lncRNA to that of a stable endogenous control gene (e.g., GAPDH, ACTB).
 - Calculate the relative expression of the lncRNA using the comparative Ct ($\Delta\Delta C_t$) method.[\[27\]](#)

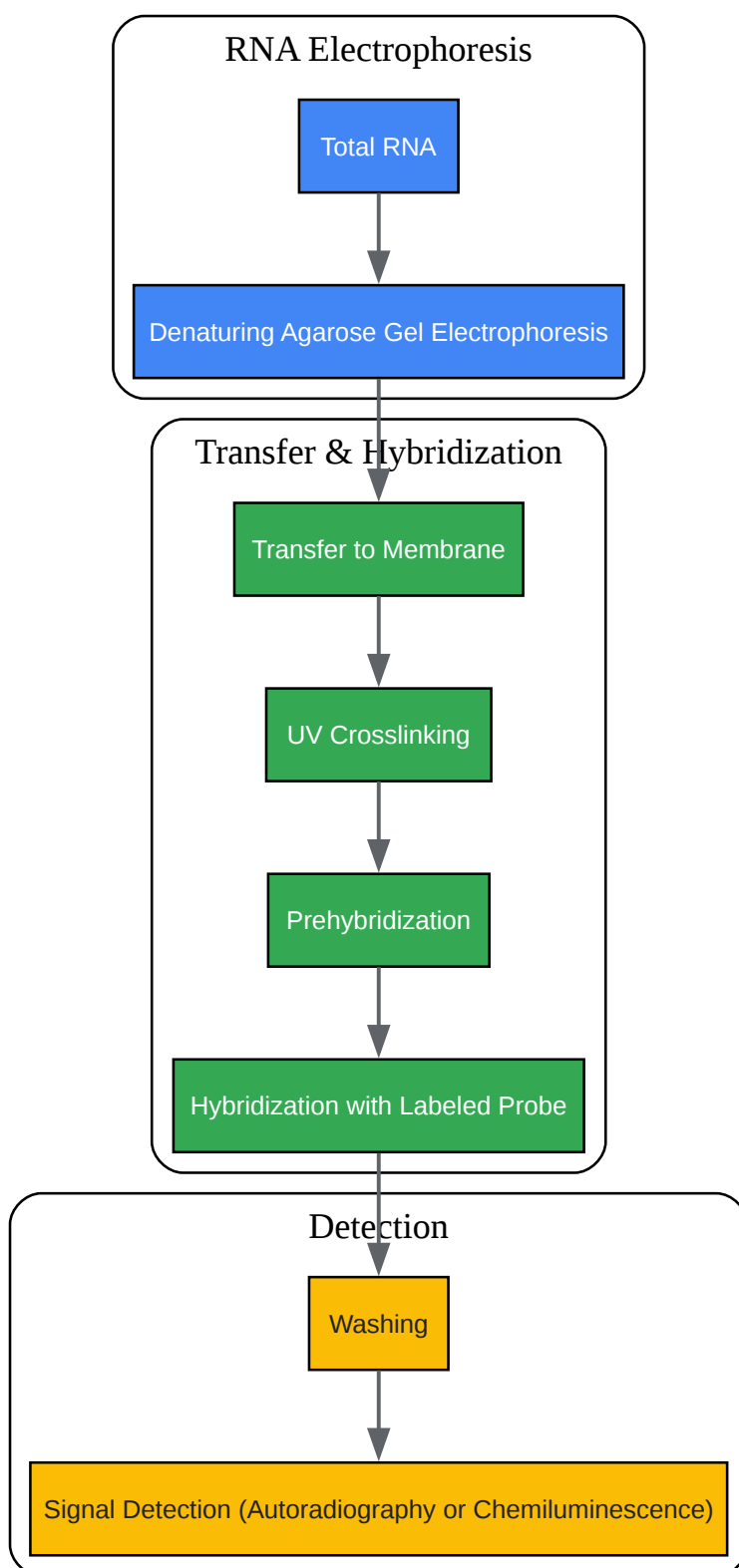
Microarray Analysis

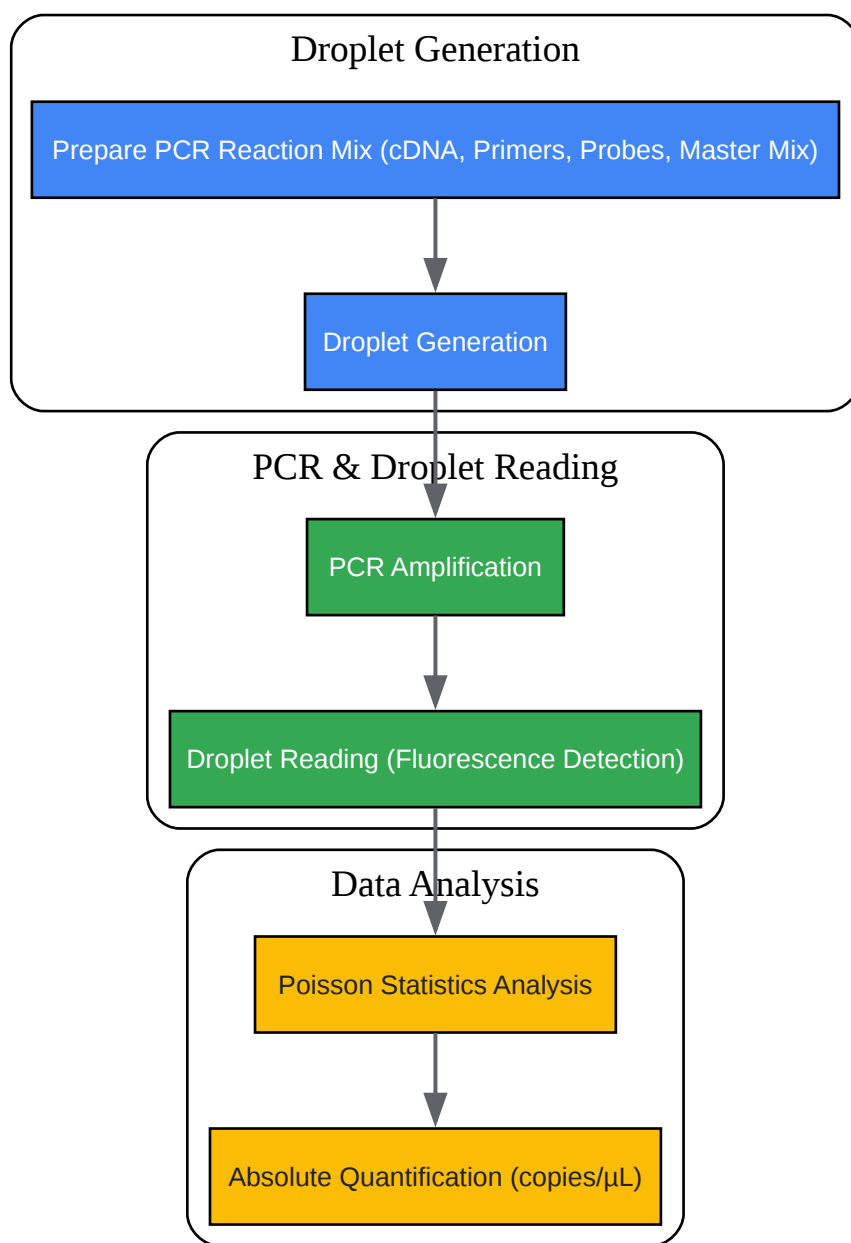
Microarray analysis allows for the high-throughput profiling of thousands of known lncRNAs simultaneously.[\[8\]\[9\]\[10\]\[11\]\[28\]](#) This technique relies on the hybridization of fluorescently labeled cDNA to a solid surface containing pre-designed oligonucleotide probes.

Microarray Workflow









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References

- 1. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring lncRNA Expression by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring lncRNA Expression by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for the Study of Long Noncoding RNA in Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Methodologies in Studying lncRNAs in the High-Throughput Era: When Acronyms ATTACK! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Long Noncoding RNA Using Digital PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitation of Long Noncoding RNA Using Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Microarray expression profile of long non-coding RNAs in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microarray analysis of long non-coding RNA expression profiles in Marfan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microarray expression profile analysis of long non-coding RNAs in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Methods to Detect Long Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novogene - Advancing Genomics, Improving Life [jp.novogene.com]
- 14. Long non-coding RNA Sequencing (lncRNA-seq) - CD Genomics [rna.cd-genomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Long Noncoding RNA by In Situ Hybridization Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Long Noncoding RNA by In Situ Hybridization Approaches | Springer Nature Experiments [experiments.springernature.com]
- 18. RNA Fluorescence In Situ Hybridization for Long Non-Coding RNA Localization in Human Osteosarcoma Cells [jove.com]
- 19. A modified immunofluorescence in situ hybridization method to detect long non-coding RNAs and proteins in frozen spinal cord sections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Highly Resolved Detection of Long Non-coding RNAs In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Long Non-coding RNA Expression by Non-radioactive Northern Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Long Non-coding RNA Expression by Non-radioactive Northern Blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Basics: Northern Analysis | Thermo Fisher Scientific - IN [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Digital Quantitation of Potential Therapeutic Target RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 28. researchgate.net [researchgate.net]
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